

A Comparative Analysis of the Pharmacokinetic Profiles of 5-Methylindan and Its Analogs

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Compound of Interest

Compound Name: 5-Methylindan

Cat. No.: B054010

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of **5-Methylindan** and its analogs, offering a valuable resource for researchers in pharmacology and drug development. By presenting available experimental data alongside in silico predictions, this document facilitates a deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) characteristics of this class of compounds.

Comparative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for **5-Methylindan** and its analogs. Experimental data from in vivo studies in rodents are presented where available. For **5-Methylindan**, for which experimental data is not readily available in the public domain, a predicted profile based on in silico modeling is provided.

Compound	T1/2 (half-life)	Bioavailability	Cmax	Tmax	Metabolism	Excretion	Species
5-Methylindan	Predicted : Moderate	Predicted : Good	N/A	N/A	Predicted : Hepatic (CYP450)	Predicted : Renal	In Silico
5-Methoxy-2-aminoindane (MEAI)	0.5 - 0.7 h[1]	25% (at 10 mg/kg, oral)[1]	N/A	N/A	N-acetylation, oxidative demethylation[1]	N/A	Rat[1]
5,6-Methylenedioxy-2-aminoindane (MDAI)	N/A	N/A	N/A	N/A	Oxidative demethylation, O-methylation, N-acetylation, hydroxylation[2]	Primarily unchanged in urine[2]	Rat[2]
N-Methyl-2-aminoindane (NM2AI)	N/A	N/A	N/A	N/A	Metabolized to 2-aminoindane (active metabolite)[3]	N/A	Mouse[3]

Note: In silico predictions for **5-Methylindan** were generated using established computational ADMET models. These predictions offer a preliminary assessment and should be confirmed by experimental studies.

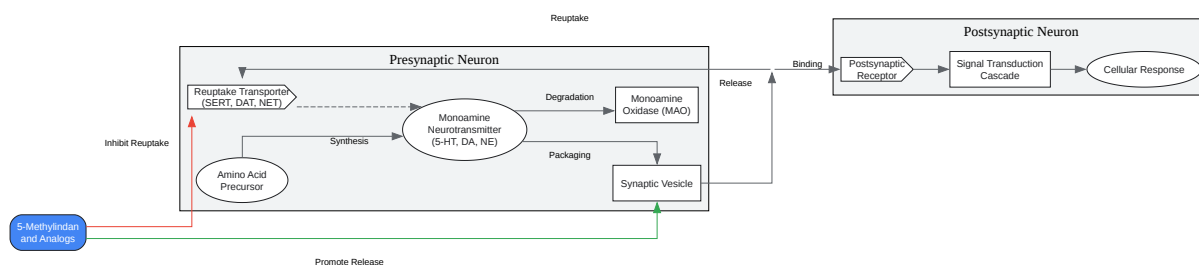
Experimental Protocols

The experimental data cited in this guide were primarily obtained from preclinical studies in rodents. The following is a generalized methodology for determining the pharmacokinetic profiles of small molecules like **5-Methylindan** and its analogs.

- 1. Animal Models:** Studies are typically conducted in male Sprague-Dawley rats or mice. Animals are housed in controlled environments with regulated light-dark cycles and access to food and water.
- 2. Drug Administration:** Compounds are administered via various routes, most commonly oral (PO) gavage and intravenous (IV) injection, to assess bioavailability. Doses are determined based on preliminary toxicity and efficacy studies.
- 3. Sample Collection:** Blood samples are collected at predetermined time points post-administration via methods such as tail vein or jugular vein cannulation. Plasma is separated by centrifugation. Urine and feces may also be collected in metabolic cages to assess excretion pathways.
- 4. Bioanalytical Method:** Concentrations of the parent drug and its metabolites in plasma and other biological matrices are quantified using validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
- 5. Pharmacokinetic Analysis:** The resulting plasma concentration-time data is analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as half-life ($T_{1/2}$), maximum concentration (C_{max}), time to maximum concentration (T_{max}), and area under the curve (AUC). Bioavailability is calculated by comparing the AUC after oral administration to the AUC after intravenous administration.
- 6. Metabolite Identification:** Metabolites are identified in plasma, urine, and feces using techniques like high-resolution mass spectrometry to elucidate the metabolic pathways.

Signaling Pathways and Experimental Workflow

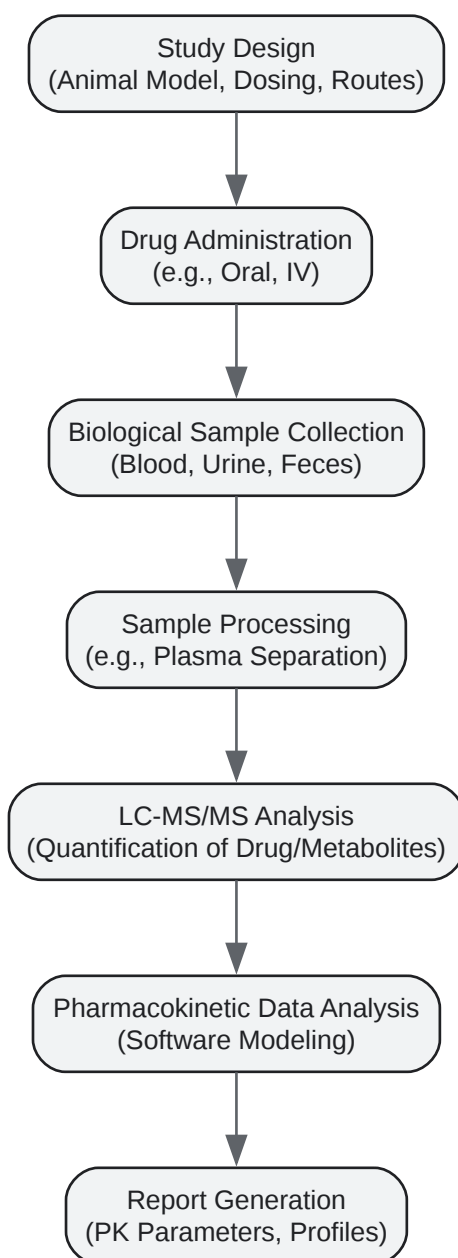
The primary mechanism of action for many aminoindane analogs involves the modulation of monoaminergic systems. These compounds can act as releasing agents and/or reuptake inhibitors of serotonin (5-HT), dopamine (DA), and norepinephrine (NE).



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Caption: Monoaminergic signaling pathway and points of interaction for **5-Methylindan** analogs.

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study.



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Caption: A generalized workflow for a preclinical pharmacokinetic study.

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References

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